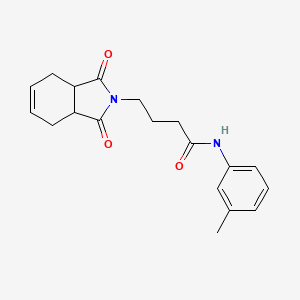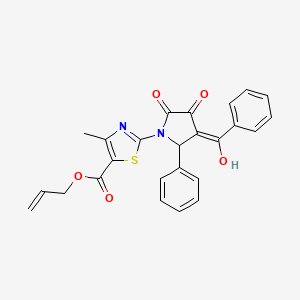![molecular formula C21H25NO3S B5308079 2,6-dimethyl-1-{4-[(phenylsulfonyl)methyl]benzoyl}piperidine](/img/structure/B5308079.png)
2,6-dimethyl-1-{4-[(phenylsulfonyl)methyl]benzoyl}piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethyl-1-{4-[(phenylsulfonyl)methyl]benzoyl}piperidine, also known as DSP-4, is a chemical compound that is commonly used in scientific research. It is a selective neurotoxin that is used to study the role of noradrenergic neurons in the brain. DSP-4 is a useful research tool because it selectively destroys noradrenergic neurons while leaving other neurons intact.
科学研究应用
2,6-dimethyl-1-{4-[(phenylsulfonyl)methyl]benzoyl}piperidine is primarily used in scientific research to study the role of noradrenergic neurons in the brain. Noradrenergic neurons are involved in a variety of physiological processes, including attention, arousal, and stress response. This compound selectively destroys noradrenergic neurons, allowing researchers to study the effects of their absence on these processes.
作用机制
2,6-dimethyl-1-{4-[(phenylsulfonyl)methyl]benzoyl}piperidine is a selective neurotoxin that destroys noradrenergic neurons by binding to the norepinephrine transporter (NET). Once this compound enters the neuron, it is transported to the vesicles that contain norepinephrine. This compound then binds irreversibly to the vesicular monoamine transporter (VMAT), preventing the uptake of norepinephrine into the vesicles. This leads to the depletion of norepinephrine in the neuron, ultimately resulting in the death of the neuron.
Biochemical and Physiological Effects
The destruction of noradrenergic neurons by this compound has several biochemical and physiological effects. One of the most notable effects is the depletion of norepinephrine in the brain. This can lead to changes in behavior, including altered attention, arousal, and stress response. Additionally, this compound has been shown to affect the immune system, with some studies suggesting that it may have anti-inflammatory effects.
实验室实验的优点和局限性
One of the main advantages of 2,6-dimethyl-1-{4-[(phenylsulfonyl)methyl]benzoyl}piperidine is its selectivity for noradrenergic neurons. This allows researchers to study the effects of noradrenergic neuron depletion without affecting other neurons. Additionally, this compound is relatively easy to administer and has a well-established protocol for use in animal models.
However, there are also limitations to the use of this compound in lab experiments. One limitation is that the effects of this compound are not permanent. Over time, new noradrenergic neurons can be generated, which can limit the duration of the effects of this compound. Additionally, the effects of this compound can vary depending on the animal model used, which can make it difficult to compare results across studies.
未来方向
There are several future directions for research involving 2,6-dimethyl-1-{4-[(phenylsulfonyl)methyl]benzoyl}piperidine. One area of interest is the role of noradrenergic neurons in addiction and substance abuse. Studies have shown that this compound can affect drug-seeking behavior in animal models, suggesting that noradrenergic neurons may play a role in addiction.
Another area of interest is the use of this compound in the treatment of neurodegenerative diseases. Some studies have suggested that noradrenergic neurons may be involved in the progression of diseases such as Alzheimer's and Parkinson's. This compound may be a useful tool for studying the role of these neurons in disease progression and for developing new treatments.
Conclusion
In conclusion, this compound is a useful research tool that is primarily used to study the role of noradrenergic neurons in the brain. Its selectivity for these neurons allows researchers to study their effects without affecting other neurons. This compound has several biochemical and physiological effects, including the depletion of norepinephrine in the brain. While there are limitations to the use of this compound in lab experiments, there are also several future directions for research involving this compound.
合成方法
2,6-dimethyl-1-{4-[(phenylsulfonyl)methyl]benzoyl}piperidine is synthesized by reacting piperidine with 4-(phenylsulfonyl)methylbenzoyl chloride. This reaction produces this compound as a white powder with a melting point of 132-134°C. The purity of this compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
属性
IUPAC Name |
[4-(benzenesulfonylmethyl)phenyl]-(2,6-dimethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-16-7-6-8-17(2)22(16)21(23)19-13-11-18(12-14-19)15-26(24,25)20-9-4-3-5-10-20/h3-5,9-14,16-17H,6-8,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNNVXMEWOIHCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC=C(C=C2)CS(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R)-2-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxo-1-phenylethanamine](/img/structure/B5307997.png)
![N,N-dimethyl-N'-[(5-phenyl-2-furyl)methyl]-1,2-ethanediamine dihydrochloride](/img/structure/B5308003.png)
![1-[(2-ethyl-1H-imidazol-1-yl)acetyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5308008.png)
![4-{[(2-pyridinylmethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5308017.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}quinoline-8-carboxamide](/img/structure/B5308027.png)
![N'-[1-(4-bromophenyl)ethylidene]bicyclo[6.1.0]non-4-ene-9-carbohydrazide](/img/structure/B5308041.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(4-bromophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5308043.png)
![(3R*,3aR*,7aR*)-1-(5-fluoropyrimidin-2-yl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5308050.png)
![1-[(2-methylphenyl)acetyl]-4-propylpiperazine](/img/structure/B5308054.png)
![3-{2-[(2-amino-2-oxoethyl)(methyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5308057.png)


![7,7-dimethyl-2-[(2-thienylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5308073.png)
![4-(1-piperidinyl)-6-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine](/img/structure/B5308083.png)